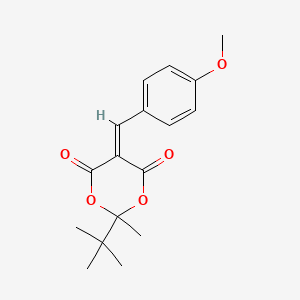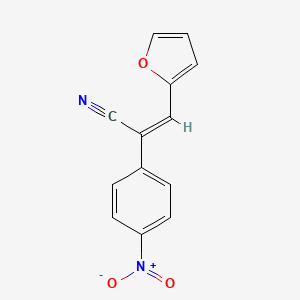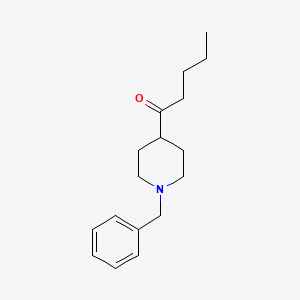
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinolinediones and related compounds often involves multi-step reactions that include the formation of key intermediates and the application of specific conditions to achieve the desired molecular framework. For instance, the use of polyphosphoric acid (PPA) as a reaction medium has been demonstrated to facilitate the synthesis of complex quinoline derivatives through the Beckmann rearrangement of oximes, leading to unexpected product formations (Tolkunov et al., 2004). Furthermore, the use of palladium-catalyzed oxidative carbonylation presents an effective method for synthesizing quinolone derivatives, showcasing the diversity of approaches in the synthesis of such complex molecules (Costa et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of nitrogen heterocyclic compounds, including quinolinediones, highlighting methods for the disproportionation of dihydroquinolines to tetrahydroquinolines through acid-catalyzed processes. These studies elucidate the stereochemistry involved in the transformation and the conditions under which these reactions occur, providing a foundation for synthesizing related compounds (Gogte, Salama, & Tilak, 1970).
Electrochemical and Spectroscopic Properties
- Investigations into the electrochemical and spectroscopic properties of diaryl quinone methides have revealed solvatochromic behavior and interesting acid-base properties. These findings are crucial for understanding the chemical behavior of quinolinedione derivatives and their potential use as indicators or probes in various scientific applications (Sarma, Kataky, & Baruah, 2007).
Potential Biological Activity
- Some studies have focused on the photophysical properties of quinoline derivatives, suggesting their potential utility in biological applications. For instance, the photophysical behavior of azole-quinoline-based fluorophores has been explored, showing promise for these compounds as fluorescent probes due to their dual emission and large Stokes shift emission patterns (Padalkar & Sekar, 2014).
- Another study synthesized a 2-oxo-quinoline-3-carbonitrile derivative, demonstrating its spectroscopic and physicochemical parameters. This research also highlighted the compound's solubilization in micelles, suggesting its application in determining the critical micelle concentration (CMC) of surfactants, alongside investigating its antibacterial properties (Zayed & Kumar, 2017).
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-17-7-5-6-14(8-17)15-9-19-24(20(27)10-15)18(13-23(28)26-19)16-11-21(30-2)25(32-4)22(12-16)31-3/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBRJYOUANQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![1-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B5588654.png)
![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)
![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)
![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)
![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)